Trimethylolethane trimethacrylate

Description

Chemical Identity and Nomenclature

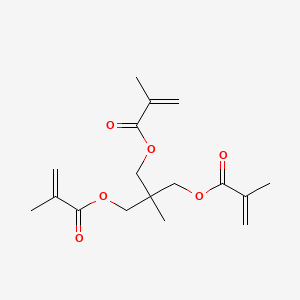

This compound is a complex organic compound characterized by its systematic chemical nomenclature and distinctive molecular structure. The compound bears the Chemical Abstracts Service registry number 24690-33-3 and possesses the molecular formula C₁₇H₂₄O₆, corresponding to a molecular weight of 324.37 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methyl-3-[(2-methylprop-2-enoyl)oxy]-2-{[(2-methylprop-2-enoyl)oxy]methyl}propyl 2-methylprop-2-enoate, which accurately describes its structural composition and functional group arrangement.

The compound exhibits multiple synonymous designations within scientific literature and commercial applications. These alternative names include 1,1,1-trimethylol ethane trimethacrylate, bismethacrylic acid 2-[(methacryloyloxy)methyl]-2-methyl-1,3-propanediyl ester, and dimethacrylic acid 2-[(methacryloyloxy)methyl]-2-methyl-1,3-propanediyl ester. The European Inventory of Existing Commercial Chemical Substances classification assigns it the number 246-414-7, while the Toxic Substances Control Act registry maintains the same Chemical Abstracts Service number for regulatory purposes.

The molecular structure of this compound consists of a central trimethylolethane core unit functionalized with three methacrylate ester groups. The simplified molecular input line entry system notation for this compound is CC(=C)C(=O)OCC(C)(COC(=O)C(=C)C)COC(=O)C(=C)C, which represents the complete structural arrangement of atoms and bonds. The International Chemical Identifier key SWHLOXLFJPTYTL-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical identification purposes.

Historical Development and Industrial Relevance

The development of this compound emerged from the broader evolution of methacrylate chemistry and the industrial demand for high-performance crosslinking agents. Trimethylolethane, the foundational alcohol component, was first synthesized through a two-step process involving the condensation reaction of propionaldehyde with formaldehyde, followed by a Cannizzaro reaction to yield the triol structure. This synthetic pathway, established in the mid-20th century, enabled the subsequent development of various ester derivatives, including the trimethacrylate variant that became commercially significant.

Industrial interest in this compound developed as manufacturers sought alternatives to traditional crosslinking agents that could provide superior performance characteristics. The compound's three reactive methacrylate groups enable extensive crosslinking during polymerization processes, resulting in polymer networks with enhanced mechanical properties, chemical resistance, and thermal stability. These properties made this compound particularly valuable in applications requiring durable, high-performance materials.

Research and development activities surrounding this compound have focused on optimizing synthesis methods and expanding application domains. Patent literature demonstrates continuous innovation in manufacturing processes, with particular emphasis on transesterification methods that improve yield and product purity. Modern synthesis approaches utilize various catalytic systems and reaction conditions to achieve commercial-grade material specifications suitable for demanding industrial applications.

The commercial significance of this compound extends across multiple industry sectors, including coatings, adhesives, dental materials, and specialized polymer applications. In coating formulations, the compound serves as a crosslinking agent that enhances film durability, weather resistance, and chemical stability. Adhesive manufacturers incorporate this compound to improve bond strength and temperature resistance in structural bonding applications.

Contemporary industrial applications demonstrate the compound's versatility in advanced material systems. The automotive industry utilizes this compound in specialized coating formulations for components requiring exceptional durability and environmental resistance. Electronics manufacturers employ the compound in photolithographic processes and protective coating applications where precise chemical properties and performance consistency are critical requirements.

Recent technological developments have expanded the application scope of this compound into emerging fields such as three-dimensional printing and advanced composite materials. The compound's rapid polymerization characteristics and ability to form highly crosslinked networks make it suitable for additive manufacturing processes requiring fast cure times and excellent mechanical properties. These developments highlight the continuing relevance of this compound in modern industrial chemistry and materials science applications.

| Industrial Sector | Application | Performance Benefit |

|---|---|---|

| Coatings | Crosslinking agent | Enhanced durability and weather resistance |

| Adhesives | Structural bonding | Improved bond strength and temperature resistance |

| Dental Materials | Composite formulations | Superior mechanical properties and biocompatibility |

| Electronics | Photolithography | Precise chemical properties and performance consistency |

| Automotive | Specialized coatings | Exceptional durability and environmental resistance |

| Additive Manufacturing | Three-dimensional printing | Rapid polymerization and excellent mechanical properties |

Propriétés

IUPAC Name |

[2-methyl-3-(2-methylprop-2-enoyloxy)-2-(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-11(2)14(18)21-8-17(7,9-22-15(19)12(3)4)10-23-16(20)13(5)6/h1,3,5,8-10H2,2,4,6-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHLOXLFJPTYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067016 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methyl-2-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24690-33-3 | |

| Record name | Trimethylolethane trimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24690-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-methyl-2-(((2-methyl-1-oxo-2-propen-1-yl)oxy)methyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024690333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-methyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methyl-2-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification Method Using Methacrylic Acid

The classical and most common method for preparing trimethylolethane trimethacrylate involves direct esterification of trimethylolethane with methacrylic acid. This process typically uses an acid catalyst and involves removal of water to drive the reaction forward.

- Reactants: Trimethylolethane and methacrylic acid in stoichiometric or slight excess of methacrylic acid.

- Catalyst: Strong acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

- Reaction conditions: Elevated temperature (generally 80–140°C) under reflux.

- Water removal: Continuous removal of water formed during esterification, often by azeotropic distillation using solvents like toluene.

- Purification: The crude product is purified by vacuum distillation or crystallization to achieve high purity.

- Straightforward and well-established.

- High yield and purity achievable.

- Scalable for industrial production.

Alternative Preparation via Methacryloyl Chloride

Another preparation route involves the reaction of trimethylolethane with methacryloyl chloride, an acid chloride derivative of methacrylic acid.

- Reactants: Trimethylolethane and methacryloyl chloride.

- Base: A tertiary amine such as triethylamine is used to neutralize the hydrochloric acid formed.

- Solvent: Anhydrous solvents like dichloromethane or chloroform.

- Conditions: Low temperature (0–5°C) to control reaction rate and avoid side reactions.

- Work-up: Filtration to remove ammonium salts, followed by solvent evaporation and purification.

- Faster reaction compared to direct esterification.

- Often produces higher purity products.

- Useful for laboratory-scale synthesis.

Industrial Preparation Methods and Optimization

Industrial preparation focuses on cost-effectiveness, safety, and environmental considerations. Research patents and studies reveal several improvements and optimizations:

- Catalyst optimization: Use of solid acid catalysts or enzyme catalysts to reduce corrosion and improve selectivity.

- Solvent-free processes: To reduce environmental impact and simplify purification.

- Reaction monitoring: Use of online spectroscopic methods to control reaction progress and prevent overreaction or polymerization.

Data Table: Comparison of Preparation Methods

| Preparation Method | Reactants | Catalyst/Base | Reaction Conditions | Advantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Esterification | Trimethylolethane + Methacrylic acid | Acid catalyst (e.g., p-TSA) | 80–140°C, azeotropic water removal | Simple, scalable | 85–95 | ≥ 99 |

| Methacryloyl Chloride Route | Trimethylolethane + Methacryloyl chloride | Triethylamine (base) | 0–5°C, inert solvent | Fast, high purity | 90–98 | ≥ 99.5 |

| Enzymatic Catalysis (Research) | Trimethylolethane + Methacrylic acid | Lipase (enzyme) | Mild temperature (30–50°C) | Environmentally friendly, selective | 80–90 | ≥ 98 |

Research Findings and Patents

Patent CN107619370A describes a nitration process for trimethylolethane derivatives but primarily focuses on this compound nitrate rather than this compound itself. It highlights the importance of controlled reaction conditions for high yield and purity, which is relevant for esterification processes as well.

Patent US5574121 discusses the use of trimethylolpropane triacrylate and related compounds as crosslinking agents but also provides insight into the preparation of tri-functional acrylates/methacrylates by esterification of polyhydroxy alcohols with unsaturated carboxylic acids. It emphasizes the need for precise control of polymerizable unsaturated bonds and hydroxyl groups to optimize crosslinking efficiency.

Notes on Quality Control and Analysis

- Purity assessment: Typically performed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

- Degree of esterification: Confirmed by titration of residual hydroxyl groups or spectroscopic methods.

- Physical properties: Viscosity, refractive index, and color are monitored to ensure batch consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Trimethylolethane trimethacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free-radical polymerization to form crosslinked polymers.

Addition Reactions: The methacrylate groups can participate in addition reactions with nucleophiles.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Addition Reactions: Typically involve nucleophiles like amines or thiols.

Hydrolysis: Conducted using strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

Polymerization: Produces crosslinked polymers used in coatings, adhesives, and resins.

Addition Reactions: Forms various functionalized derivatives depending on the nucleophile used.

Hydrolysis: Yields trimethylolethane and methacrylic acid.

Applications De Recherche Scientifique

Industrial Applications

Coatings and Adhesives:

- TMETA is extensively used in formulating high-performance coatings that require flexibility and durability. It is particularly effective in creating coatings that resist cracking and yellowing under various environmental conditions .

- In adhesive formulations, TMETA enhances bond strength and flexibility, ensuring long-lasting adhesion between surfaces. Its reactive nature facilitates crosslinking with other acrylates, enabling the production of complex polymer networks tailored for specific applications .

Photopolymerizable Inks:

- The compound is utilized in photopolymerizable inks for printing applications. Its ability to rapidly cure upon exposure to UV light allows for efficient printing processes while ensuring high-quality results .

3D Printing:

- TMETA is increasingly employed in 3D printing resins due to its excellent mechanical properties and rapid curing capabilities. This application is particularly relevant in industries such as prototyping and manufacturing where precision and durability are critical .

Biomedical Applications

Dental Materials:

- TMETA plays a crucial role in the development of dental composites and adhesives. Its properties allow for strong bonding to dental tissues while providing resistance to wear and degradation over time .

Drug Delivery Systems:

- In biomedical research, TMETA has been used to create hydrogels for drug delivery systems. These hydrogels can be engineered to control the release of therapeutic agents, improving treatment efficacy .

Case Study 1: Dental Composites

A study evaluated the performance of dental composites formulated with TMETA compared to traditional materials. Results indicated that composites containing TMETA exhibited superior mechanical strength and reduced wear rates, making them more suitable for long-term dental applications.

Case Study 2: Coatings Performance

Research conducted on coatings formulated with TMETA demonstrated enhanced flexibility and adhesion compared to standard formulations without TMETA. The coatings showed improved resistance to environmental stressors, highlighting the benefits of incorporating this monomer into protective coatings.

Mécanisme D'action

The mechanism of action of trimethylolethane trimethacrylate primarily involves its ability to undergo polymerization and crosslinking reactions. The methacrylate groups can form covalent bonds with other monomers or polymers, resulting in a three-dimensional network. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.

Comparaison Avec Des Composés Similaires

Structural and Functional Properties

The following table compares trimethylolethane trimethacrylate with structurally analogous methacrylate monomers:

Key Observations:

Functionality and Crosslinking :

- This compound and TMPTMA are trifunctional, enabling dense crosslinking. Pentaerythritol trimethacrylate, with four methacrylate groups, offers even higher functionality but may increase brittleness .

- EGDMA and TEGDMA, being bifunctional, form less rigid networks, which are prone to faster hydrolytic degradation .

Ester Bond Positioning: this compound and TMPTMA contain internal ester bonds, which are inherently more vulnerable to hydrolysis compared to the "flipped" external esters in newer monomers (e.g., pentaerythritol derivatives) . Linear esters in EGDMA and TEGDMA hydrolyze rapidly in saliva, accelerating material failure in dental applications .

Pentaerythritol trimethacrylate’s higher weight (354.39 g/mol) may reduce volatility in coatings .

Industrial and Commercial Considerations

- Cost : TMPTMA is priced at ¥4,800/500 mL (2022 data), while this compound is less commercially prevalent, with pricing data unspecified .

- Synthesis : Trimethylolethane is synthesized via condensation of formaldehyde and propionaldehyde, followed by Cannizzaro reaction . TMPTMA production involves similar steps but uses trimethylolpropane as the polyol base .

Activité Biologique

Trimethylolethane trimethacrylate (TMETMA) is a methacrylate compound widely used in various applications, particularly in dental materials and polymer chemistry. Its biological activity is significant due to its interactions with biomolecules, cellular processes, and potential therapeutic applications. This article explores the biological activity of TMETMA, supported by research findings, case studies, and data tables.

TMETMA possesses three methacrylate groups that enable it to participate in various chemical reactions, including polymerization and addition reactions. The acrylate groups can undergo Michael addition reactions with nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins, leading to the formation of stable covalent adducts that may alter protein function and activity .

Key Mechanisms:

- Covalent Bonding : TMETMA can form covalent bonds with enzymes and proteins, influencing their activity.

- Enzyme Modulation : It can act as an enzyme inhibitor or activator by binding to active sites or inducing conformational changes.

- Gene Expression Regulation : By modifying transcription factors, TMETMA can impact gene expression related to cell growth and apoptosis.

Cellular Effects

TMETMA has been shown to affect various cellular processes:

- Cell Signaling : It modifies key signaling proteins, potentially altering pathways involved in cell proliferation and differentiation.

- Cytotoxicity : At high concentrations, TMETMA exhibits cytotoxic effects, leading to tissue damage and impaired cellular function .

- Metabolic Pathways : The compound interacts with metabolic enzymes, influencing its biotransformation and the formation of metabolites with distinct biological activities.

Dosage-Dependent Effects

Research indicates that the biological effects of TMETMA are dose-dependent:

- Low Doses : Minimal impact on cellular function.

- Moderate to High Doses : Significant alterations in cell signaling and metabolism; potential for cytotoxicity .

Table 1: Dosage Effects on Cellular Function

| Dose (mg/kg) | Cellular Response | Observations |

|---|---|---|

| 0.1 | Minimal impact | Normal cellular function |

| 1.0 | Moderate alteration | Changes in gene expression |

| 10.0 | Significant cytotoxicity | Tissue damage observed |

Case Study 1: Dental Applications

In dental materials, TMETMA is used for its excellent adhesive properties. A study demonstrated that TMETMA-based composites exhibited superior mechanical strength compared to traditional methacrylate composites. However, prolonged exposure led to hydrolytic degradation affecting material integrity over time .

Case Study 2: Biocompatibility Testing

A biocompatibility study assessed the cytotoxic effects of TMETMA on human fibroblast cells. Results indicated that concentrations below 1.0 mg/mL were non-toxic, while higher concentrations resulted in significant cell death and morphological changes .

Metabolic Pathways

TMETMA undergoes various metabolic transformations:

- Hydrolysis : Leading to byproducts that may possess different biological activities.

- Oxidation and Conjugation : These processes can modify the compound's pharmacokinetics and toxicity profile .

Transport and Distribution

The transport of TMETMA within biological systems is influenced by its chemical structure:

- Cellular Uptake : Primarily through passive diffusion; however, specific transporters may facilitate uptake under certain conditions.

- Subcellular Localization : TMETMA can localize within different organelles, affecting its biological activity depending on the cellular environment.

Q & A

Q. What synthetic pathways are commonly employed to produce trimethylolethane trimethacrylate (TMPTMA), and how are reaction conditions optimized?

- Category : Synthesis and Characterization

- Methodological Answer : TMPTMA is synthesized via esterification of trimethylolethane with methacrylic acid, often catalyzed by acid catalysts (e.g., sulfuric acid) under controlled temperature (60–90°C) to avoid polymerization. Solvent selection (e.g., toluene) and stoichiometric ratios (3:1 methacrylic acid to trimethylolethane) are critical for maximizing yield. Post-synthesis purification involves vacuum distillation or recrystallization to remove unreacted monomers . Characterization typically employs FTIR (C=O stretch at 1720 cm⁻¹) and ¹H NMR (δ 5.7–6.1 ppm for methacrylate protons) to confirm esterification .

Q. How is the cross-linking efficiency of TMPTMA quantified in polymer networks?

- Category : Functional Analysis

- Methodological Answer : Cross-linking efficiency is assessed using gel content analysis (ASTM D2765) via Soxhlet extraction with solvents like tetrahydrofuran. Dynamic mechanical analysis (DMA) measures storage modulus (G') to evaluate cross-link density, while differential scanning calorimetry (DSC) tracks glass transition temperature (Tg) shifts, indicating network formation . For biodegradable polymers like PLA, hydrolytic degradation rates post-cross-linking are compared to infer structural stability .

Q. What solvent systems are suitable for dissolving TMPTMA in polymerization reactions?

- Category : Solubility and Compatibility

- Methodological Answer : TMPTMA’s solubility is influenced by its three methacrylate groups. Polar aprotic solvents (e.g., dimethylformamide, THF) are optimal for homogeneous mixing in free-radical polymerization. Binary solvent systems (e.g., ethanol/water mixtures) can adjust solubility parameters to match reaction requirements. Phase diagrams and Hansen solubility parameters are used to predict compatibility .

Advanced Research Questions

Q. How can TMPTMA concentration be optimized to balance mechanical strength and biodegradability in polylactic acid (PLA) composites?

- Category : Material Optimization

- Methodological Answer : A design-of-experiments (DoE) approach is used, varying TMPTMA concentrations (1–10 wt%) and electron-beam irradiation doses (10–50 kGy). Tensile strength and elongation-at-break are measured via ASTM D638, while enzymatic degradation (using proteinase K) assesses biodegradability. Optimal conditions (e.g., 5 wt% TMPTMA at 30 kGy) are identified through response surface methodology (RSM) .

Q. How can contradictory findings on TMPTMA’s cross-linking efficiency in different polymer matrices be resolved?

- Category : Data Contradiction Analysis

- Methodological Answer : Discrepancies often arise from differences in initiator systems (e.g., thermal vs. photoinitiators) or monomer mobility in amorphous vs. crystalline polymers. Controlled studies comparing identical initiators (e.g., azobisisobutyronitrile) across matrices (e.g., PLA vs. PMMA) isolate matrix effects. Small-angle X-ray scattering (SAXS) reveals cross-link distribution heterogeneity, explaining efficiency variations .

Q. What novel applications exist for TMPTMA in stimuli-responsive hydrogels or self-healing materials?

- Category : Advanced Applications

- Methodological Answer : TMPTMA’s trifunctional reactivity enables dual-network hydrogels when copolymerized with pH-sensitive monomers (e.g., acrylic acid). Self-healing is tested via cyclic tensile tests and monitored using in-situ Raman spectroscopy to track methacrylate bond reformation. Recent studies incorporate TMPTMA into photopolymerizable inks for 4D-printed structures .

Methodological Notes

- Safety Protocols : TMPTMA requires handling under inert atmospheres (N₂) to prevent premature polymerization. Toxicity data (e.g., LD50) should be referenced from SDS sheets, which highlight skin irritation risks and recommend PPE .

- Data Reproducibility : Batch-to-batch variability in TMPTMA purity (≥98.5% by HPLC) must be controlled, as residual methacrylic acid alters reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.